Copper(I) bromide-dimethyl sulfide
Description
The exact mass of the compound Bromo(thiobis(methane))copper is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
bromocopper;methylsulfanylmethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHQVHHXPFUNSP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC.[Cu]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrCuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203133 | |
| Record name | Bromo(thiobis(methane))copper | |
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Molecular Weight |
205.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or light green crystals with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | Bromo(thiobis(methane))copper | |
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CAS No. |
54678-23-8 | |
| Record name | Bromo[1,1′-thiobis[methane]]copper | |
| Source | CAS Common Chemistry | |
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| Record name | Bromo(thiobis(methane))copper | |
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| Record name | Bromo(thiobis(methane))copper | |
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| Record name | Bromo[thiobis[methane]]copper | |
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Synthesis and Purification Methodologies of Copper I Bromide Dimethyl Sulfide
The utility of CuBr·DMS in sensitive chemical reactions is highly dependent on its purity. Therefore, reliable methods for its synthesis and subsequent purification are paramount. Several effective procedures have been established in the scientific literature.
A common and straightforward method for preparing the CuBr·DMS complex involves the direct reaction of copper(I) bromide with dimethyl sulfide (B99878) (DMS). In a typical procedure, commercially available copper(I) bromide is first washed to remove impurities, often with a solvent like methanol, to eliminate colored copper(II) species. orgsyn.org The purified CuBr is then dissolved in an excess of dimethyl sulfide. orgsyn.orgorgsyn.org This process takes advantage of the strong affinity of the soft Lewis acidic copper(I) center for the sulfur atom in DMS, leading to the formation of the stable, crystalline complex.
An alternative approach involves a one-pot reaction developed from more common chemicals. researchgate.net This method can generate the complex from copper(0), benzyl (B1604629) halide, and dimethyl sulfoxide (B87167) (DMSO). In this reaction, methyl halide and dimethyl sulfide are generated in situ, which then react with copper(0) to form the CuBr·DMS complex. researchgate.net
Regardless of the synthetic route, purification is essential to remove unreacted starting materials and byproducts. The most frequently employed purification technique is recrystallization or precipitation. orgsyn.orgchemicalbook.com
A widely cited procedure involves dissolving the crude complex in a minimal amount of dimethyl sulfide to create a saturated solution. orgsyn.orgchemicalbook.com Any insoluble impurities, which may include copper(II) salts, are removed by filtration. orgsyn.org The clear filtrate is then treated with a non-polar "anti-solvent" in which the complex is insoluble. Hexane (B92381) and pentane (B18724) are commonly used for this purpose. orgsyn.orgorgsyn.org The addition of the anti-solvent causes the pure, colorless to off-white crystalline complex to precipitate out of the solution.
The resulting solid is collected by filtration, typically under an inert atmosphere to prevent oxidation. It is then washed repeatedly with the anti-solvent (e.g., hexane or pentane) to remove any residual soluble impurities and excess dimethyl sulfide. orgsyn.orgorgsyn.org Finally, the purified crystals are dried, often under a stream of nitrogen, as prolonged exposure to high vacuum can lead to the loss of the dimethyl sulfide ligand. orgsyn.org
Interactive Table 1: Summary of Synthesis and Purification Steps Use the filter to select a stage and view the corresponding procedural details.
| Stage | Key Reagents/Solvents | Purpose | Common Observations |
| Synthesis | Copper(I) Bromide, Dimethyl Sulfide | Formation of the complex | Dissolution of CuBr in DMS |
| Pre-Washing | Methanol | Removal of colored Cu(II) impurities from starting CuBr | Starting CuBr powder becomes a green-tinged white solid orgsyn.org |
| Purification | Dimethyl Sulfide (solvent), Hexane or Pentane (anti-solvent) | Isolation of pure complex from soluble impurities | Precipitation of colorless or off-white crystals orgsyn.orgorgsyn.org |
| Final Washing | Hexane, Pentane | Removal of residual anti-solvent and impurities | Clean, crystalline solid |
| Drying | Nitrogen stream | Removal of solvent without decomposing the complex | Final, dry product |
Stability and Characterization
The stability of the CuBr·DMS complex is a critical factor for its successful storage and use. The compound is susceptible to degradation through several pathways, necessitating specific handling and storage protocols.
The primary route of decomposition is oxidation. The copper(I) center is readily oxidized to copper(II) in the presence of air and moisture, which is often indicated by the appearance of a green or blue color. orgsyn.org Therefore, it is imperative to handle and store the complex under an inert atmosphere, such as dry nitrogen or argon. orgsyn.orgorgsyn.org All glassware should be oven-dried and cooled under an inert gas before use. orgsyn.org
The complex's stability is also dependent on solvent choice and temperature. While it is soluble in dimethyl sulfide (B99878) and mixtures of DMS with ethereal solvents, it can decompose in others. researchgate.netchemicalbook.com For instance, dissolution in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can cause decomposition, often signaled by heat generation and a color change to green. chemicalbook.com
Furthermore, the dimethyl sulfide ligand is volatile and can dissociate from the copper center. Storing the complex under high vacuum for extended periods is not recommended as it can lead to the loss of the DMS ligand. orgsyn.org For long-term storage, the solid should be kept in a tightly sealed container under an inert atmosphere, often at room temperature. chemimpex.com The purity of the complex can decrease over several months, even when stored as a solid under air. orgsyn.org
A combination of analytical techniques is employed to confirm the identity of the synthesized CuBr·DMS complex and to assess its purity. These methods provide information on its chemical structure, composition, and the presence of impurities.
Physical and Spectroscopic Characterization:
Appearance: The pure complex is typically an off-white, beige, or colorless crystalline solid. chemimpex.comthermofisher.com
Melting Point: The compound has a reported melting point of approximately 132 °C, at which it decomposes. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the protons of the dimethyl sulfide ligand.
Mass Spectrometry (MS): Mass spectrometry techniques can be used to determine the mass of the complex, further confirming its identity. orgsyn.org
Purity Assessment: The purity of a CuBr·DMS sample is crucial for its performance in chemical reactions.
Titration: Iodometric titration is a common and reliable method for determining the assay or purity of the complex, with commercial standards often specifying a purity of ≥98% or ≥98.5% by this method. chemimpex.comthermofisher.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity by separating the main complex from impurities. orgsyn.org The purity of a sample can be quantified by comparing the peak area of the complex to the total area of all peaks in the chromatogram. orgsyn.org
Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and sulfur, which can be compared against the theoretical values calculated from its molecular formula, C₂H₆BrCuS.
Interactive Table 2: Analytical Techniques for CuBr·DMS Select a technique from the dropdown menu to see its application.
| Technique | Application | Typical Result/Information Obtained | Reference |
| Titration (Iodometric) | Purity Assay | Quantitative purity value (e.g., ≥98.5%) | thermofisher.com |
| HPLC | Purity Assessment | Chromatogram showing peaks for the complex and impurities | orgsyn.org |
| Infrared Spectroscopy | Structural Confirmation | Spectrum conforming to a known standard | thermofisher.comfishersci.com |
| Melting Point | Physical Characterization | Decomposition at ~132 °C | sigmaaldrich.com |
| Appearance | Physical Characterization | Off-white/colorless crystalline solid | chemimpex.com |
Coordination Chemistry and Structural Investigations of Copper I Bromide Dimethyl Sulfide
Ligand-Metal Bonding in CuBr·DMS Complex
The bond between copper(I) and the sulfur atom of dimethyl sulfide (B99878) (DMS) is a classic example of a coordinate covalent bond. The sulfur atom, possessing lone pairs of electrons, acts as a Lewis base, donating electron density to the electron-deficient, soft Lewis acidic Cu(I) center. Transition metals such as copper exhibit a natural affinity for sulfur, enabling the formation of stable complexes with various sulfur-containing ligands. bohrium.com This interaction is crucial for solubilizing the copper(I) bromide salt in organic solvents and for moderating the reactivity of the copper center. The dimethyl sulfide ligand is easily displaced, which is a key feature in many synthetic applications. researchgate.net
Copper(I)-thioether complexes have been studied extensively due to their diverse coordination structures and low cost of preparation. researchgate.net The bonding is generally stronger and more covalent compared to analogous copper-oxygen interactions, which has implications for charge delocalization within the complex. nih.gov
The bromide ligand is not merely a counter-ion but plays a critical role in determining the structure of the CuBr·DMS adduct. Halide ions in copper(I) chemistry frequently act as bridging ligands (μ-Br), connecting two or more copper centers. This bridging capability leads to the formation of polynuclear structures, such as dimers, tetramers, or extended polymeric arrays. nih.govspie.org
In the solid state, these bridging interactions can result in common structural motifs like the rhomboid Cu₂Br₂ dimer or the "cubane-like" Cu₄Br₄ core. nih.gov The coordination number and geometry of the copper(I) ion, which is typically three or four, are thus a direct consequence of the interplay between the number of coordinating DMS ligands and the bridging mode of the bromide ions. This structural diversity, driven by the halide, is a hallmark of copper(I) halide chemistry.
Structural Elucidation via X-ray Crystallography
X-ray crystallography has been the definitive technique for determining the precise solid-state structures of copper(I) halide-thioether adducts, revealing a rich variety of structural motifs.
The complex of copper(I) bromide with dimethyl sulfide is known to exist as a polymeric species in the solid state. acs.org Rather than forming a simple 1:1 monomeric adduct, the complex aggregates through bridging bromide ligands to form an extended chain structure. This polymeric nature is a common feature among copper(I) halide complexes with simple thioether ligands.
While discrete, monomeric (or more accurately, low-nuclearity) clusters can be formed, this often depends on the stoichiometry and the nature of the ligands involved. For instance, with bulkier thioether ligands or in the presence of other coordinating species, tetranuclear clusters with a Cu₄X₄ (X=halide) core are frequently isolated. researchgate.net The reaction between CuBr and methyl-n-propyl sulfide (MeSPr) in heptane, for example, yields a one-dimensional coordination polymer. researchgate.net
The structure of copper(I) halide adducts is highly sensitive to the specific halide, the steric and electronic properties of the sulfur ligand, and the solvent used for crystallization. researchgate.net
Effect of the Halide: Copper(I) iodide (CuI), with its larger and more polarizable anion, often forms different structures compared to CuBr under identical conditions. For example, the reaction of CuI with dimethyl sulfide in acetonitrile (B52724) results in a 2D coordination polymer containing "flower-basket" Cu₄I₄ units, while in n-heptane, a 1D polymer with {Cu₂(μ-I)₂} chains is formed. researchgate.net
Effect of the Thioether: The size of the alkyl groups on the sulfide ligand significantly influences the resulting structure. While DMS forms a polymeric chain with CuBr, the use of diethyl sulfide (Et₂S) or di-n-propyl sulfide (Pr₂S) with CuI can lead to the formation of discrete tetranuclear clusters of the type [(L)₄{Cu₄(μ₃-I)₄}]. researchgate.net
Effect of Other Ligands: When compared to complexes with N-donor or P-donor ligands, the thioether complexes show distinct structural patterns. Phosphorus-based ligands, for example, can form strong bonds with Cu(I) and lead to stable, often luminescent, binuclear complexes like Cu₂I₂(N^P)(P)₂. spie.org
The following table summarizes the structural diversity observed in copper(I) halide complexes with various dialkyl sulfides, as revealed by X-ray crystallography.
| Copper(I) Halide | Dialkyl Sulfide (R₂S) | Solvent | Structural Motif | Dimensionality | Reference |
| CuI | Dimethyl Sulfide (Me₂S) | n-Heptane | {Cu₂(μ-I)₂} chains | 1D Polymer | researchgate.net |
| CuI | Dimethyl Sulfide (Me₂S) | Acetonitrile | "Flower-basket" Cu₄I₄ units | 2D Polymer | researchgate.net |
| CuI | Methyl Ethyl Sulfide (MeSEt) | Acetonitrile | "Stepped-cubane" Cu₄I₄ units | 1D Polymer | researchgate.net |
| CuI | Methyl Ethyl Sulfide (MeSEt) | n-Heptane | "Closed-cubane" Cu₄I₄ units | 1D Polymer | researchgate.net |
| CuBr | Methyl Ethyl Sulfide (MeSEt) | Heptane | Alternating Cu(μ₂-Br)₂Cu rhomboids and open-cubane Cu₄Br₄ units | 2D Polymer | researchgate.net |
| CuI | Di-n-propyl Sulfide (Pr₂S) | - | Discrete "closed-cubane" {Cu₄(μ₃-I)₄} cluster | 0D Cluster | researchgate.net |
Theoretical and Computational Studies on Coordination and Structure
Theoretical and computational methods provide valuable insights into the electronic structure, bonding, and dynamics of coordination complexes, complementing experimental data from crystallography.
Studies on related copper(I) halide systems have employed techniques like X-ray Absorption Fine Structure (XAFS) spectroscopy combined with Molecular Dynamics (MD) simulations to probe the coordination environment in solution. For instance, a study on the dibromo Cu(I) species, [CuBr₂]⁻, which represents the core anionic component of the coordination sphere, was conducted under hydrothermal conditions. researchgate.net The results confirmed the structure of the dibromo species and provided quantitative data on Cu-Br bond interactions. However, the simulations highlighted the difficulty in accurately modeling the weaker interactions, such as those between the copper complex and surrounding water molecules, indicating that simple intermolecular potentials may not fully capture the structural details. researchgate.net
Density Functional Theory (DFT) is another powerful tool used to investigate the electronic structure and intermolecular interactions in copper coordination polymers. researchgate.net For copper-sulfur systems, theoretical studies help elucidate the nature of the Cu-S bond and rationalize the geometric preferences. nih.gov These computational approaches can predict bond lengths, vibrational frequencies, and reaction pathways, offering a deeper understanding of why specific monomeric or polymeric structures are favored under certain conditions.
Density Functional Theory (DFT) Calculations on CuBr·DMS
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov By approximating the exchange-correlation energy, DFT allows for the calculation of various molecular properties, including optimized geometries, bond energies, vibrational frequencies, and electronic properties like HOMO-LUMO gaps. nih.govsigmaaldrich.com
For the CuBr·DMS complex, DFT calculations would provide fundamental insights into its molecular structure and the nature of the copper-ligand bonds. The calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key parameters such as the Cu-Br and Cu-S bond lengths and the Br-Cu-S bond angle can be determined. Natural Bond Orbital (NBO) analysis can further elucidate the nature of the bonding, including the degree of covalent and ionic character and the charge distribution on each atom. researchgate.net
While specific DFT studies exclusively on CuBr·DMS are not extensively detailed in the literature, calculations on related copper(II) and copper(I) complexes provide a framework for the expected results. For instance, DFT studies on copper(II) halide complexes have been used to correlate calculated structures and EPR parameters with experimental results. researchgate.net Similarly, DFT has been employed to study the interaction between metal halides and various ligands, evaluating the stability and strength of the metal-ligand bond. sigmaaldrich.com Based on analogous systems, a DFT study on CuBr·DMS would likely explore a trigonal planar or a nearly linear geometry, consistent with Cu(I)'s common coordination patterns. materialsproject.org
| Parameter | Predicted Value | Significance |
| Cu-Br Bond Length | ~2.37 Å | Indicates the distance between the copper and bromine atoms. materialsproject.org |
| Cu-S Bond Length | ~2.20 - 2.30 Å | Reflects the distance between the copper and sulfur atoms. |
| Br-Cu-S Bond Angle | ~120° - 180° | Defines the geometry around the central copper(I) ion. |
| HOMO-LUMO Gap | - | Provides insight into the electronic stability and reactivity of the complex. nih.gov |
Molecular Dynamics Simulations of CuBr·DMS Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes, solvation effects, and ligand exchange processes. researchgate.netrsc.org
In the context of CuBr·DMS, MD simulations could be employed to investigate its behavior in solution, which is highly relevant to its application in organic synthesis. For example, simulations could model the interaction of the complex with various organic solvents to understand its solubility and the stability of the coordination sphere. chemicalbook.com Furthermore, MD could be used to explore the dynamics of ligand exchange, where the DMS ligand is displaced by other nucleophiles, a key step in the formation of organocuprates.
While specific MD simulations focusing on CuBr·DMS are not prominent in the search results, the methodology has been extensively applied to other copper-containing systems. For instance, MD simulations have been used to study the structural properties and phase transitions of bulk copper material and the binding of copper ions to biological molecules like peptides. acs.orgrsc.org These studies demonstrate the capability of MD to model the complex interactions and dynamic processes involving copper ions. A simulation of CuBr·DMS would typically involve defining a force field to describe the interactions between all atoms and then simulating the trajectory of the complex within a box of solvent molecules over a period of nanoseconds or longer. rsc.org
Spectroscopic Characterization of CuBr·DMS (Excluding Basic Identification)
NMR Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for elucidating reaction mechanisms, providing detailed structural and dynamic information in solution. acs.org While basic ¹H and ¹³C NMR are used for routine characterization, more advanced NMR techniques can be used to follow reaction kinetics, identify transient intermediates, and study ligand exchange dynamics.
For CuBr·DMS, NMR can be used to investigate its role in reactions such as the formation of organocopper reagents. The chemical shift of the methyl protons in the dimethyl sulfide ligand is sensitive to its coordination environment. The ¹H NMR signal for free DMS appears at a specific chemical shift, which would be expected to change upon coordination to the copper(I) center. researchgate.net Monitoring the changes in the ¹H NMR spectrum upon addition of other reagents can provide mechanistic details about ligand substitution.
A significant challenge in studying copper(I) complexes is the nature of the copper nucleus. The ⁶³Cu and ⁶⁵Cu isotopes are both quadrupolar, which can lead to very broad NMR signals, often making them difficult or impossible to detect. icm.edu.pl However, studies have shown that the coordination of certain ligands, such as carbon monoxide (CO), can sharpen the ⁶³Cu NMR signal, making it a useful probe for the electronic environment of the copper center. icm.edu.pl This technique could potentially be applied to study the electronic effects of ligand substitution on the CuBr·DMS complex.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Dimethyl Sulfide (DMS) and Common Solvents Note: Chemical shifts are dependent on the solvent, temperature, and concentration. osu.edusigmaaldrich.com The values for DMS are for the free ligand.
| Compound | Nucleus | Chemical Shift (ppm) in CDCl₃ |
| Dimethyl Sulfide | ¹H | 2.10 |
| Dimethyl Sulfide | ¹³C | 15.3 |
| Chloroform (residual) | ¹H | 7.26 |
| Dichloromethane (residual) | ¹H | 5.30 |
| Diethyl Ether | ¹H | 3.48 (q), 1.21 (t) |
| Tetrahydrofuran (B95107) | ¹H | 3.76, 1.85 |
Advanced Spectroscopic Techniques for Ligand-Metal Interactions
Beyond NMR, several advanced spectroscopic techniques can provide detailed information about the ligand-metal interactions in CuBr·DMS.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of metal centers in complexes. researchgate.net The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry of the copper atom. researchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region yields precise information about the bond distances and coordination numbers of the atoms immediately surrounding the copper center. researchgate.netgeologyscience.ru An EXAFS study of CuBr·DMS would allow for the direct determination of the Cu-Br and Cu-S bond lengths in its solid or solution state, providing crucial structural data even for non-crystalline samples. researchgate.net Studies on other copper complexes have successfully used this technique to distinguish between different coordination environments and determine interatomic distances. acs.orgresearchgate.net
Vibrational Spectroscopy (Raman and IR) probes the molecular vibrations of a compound. These techniques are sensitive to the strength and nature of chemical bonds. For CuBr·DMS, Raman and Infrared (IR) spectroscopy can identify the stretching frequencies corresponding to the Cu-Br and Cu-S bonds. The positions of these bands provide direct information on the strength of these metal-ligand interactions. For instance, studies on copper(II) bromide compounds have identified Cu-Br stretching modes in the range of 173–189 cm⁻¹. sciencemadness.org Similarly, Raman studies of copper-sulfur compounds have characterized the vibrational modes associated with the Cu-S bond. acs.orgicm.edu.pljournalssystem.com
Table 3: Typical Vibrational Frequencies for Bonds Relevant to CuBr·DMS Note: These are typical ranges derived from studies on related copper halide and sulfide complexes.
| Vibrational Mode | Technique | Typical Wavenumber Range (cm⁻¹) | Reference |
| ν(Cu-Br) | Raman | 170 - 190 | sciencemadness.org |
| ν(Cu-S) | Raman/IR | 200 - 450 | acs.orgresearchgate.net |
| ν(C-S) | IR | 600 - 800 | |
| δ(CH₃) | IR | 1300 - 1450 |
These advanced spectroscopic methods, in conjunction with theoretical calculations, provide a comprehensive picture of the structure, bonding, and reactivity of the Copper(I) bromide-dimethyl sulfide complex, moving beyond simple identification to a deeper understanding of its fundamental chemical nature.
Reaction Mechanisms and Catalytic Applications of Copper I Bromide Dimethyl Sulfide in Organic Synthesis
Role of CuBr·DMS as a Precursor for Organocopper Reagents and Cuprates
CuBr·DMS serves as a convenient and effective precursor for the generation of organocopper reagents and organocuprates. researchgate.netresearchgate.net The dimethyl sulfide (B99878) ligand stabilizes the copper(I) center, rendering the complex soluble in many organic solvents and less prone to oxidation compared to unsolvated copper(I) halides. researchgate.netthieme-connect.de This property is crucial for the clean and efficient formation of reactive organocopper species.
Formation and Reactivity of Organocopper Species Derived from CuBr·DMS
The formation of organocopper reagents from CuBr·DMS typically involves a transmetalation reaction with organometallic reagents such as organolithium or Grignard reagents. researchgate.netthieme-connect.deescholarship.org In these reactions, the organic group from the more electropositive metal is transferred to the copper center, displacing the bromide and dimethyl sulfide ligands. For instance, the reaction of CuBr·DMS with two equivalents of an organolithium reagent (RLi) generates a lithium diorganocuprate (Li[CuR₂]), a highly useful class of reagents in organic synthesis.
The reactivity of the resulting organocopper species is influenced by several factors, including the nature of the organic group, the stoichiometry of the reagents, and the presence of additives. researchgate.net Organocuprates derived from CuBr·DMS are known for their ability to participate in a variety of transformations, including conjugate addition to α,β-unsaturated carbonyl compounds, substitution reactions with alkyl and aryl halides, and epoxide ring-opening reactions. cam.ac.uk The use of the dimethyl sulfide complex is often recommended to avoid side reactions that can occur with impurities present in other copper(I) salts. researchgate.net
The structure of organocopper species derived from CuBr·DMS can be complex and is often represented as clusters. For example, the reaction of CuBr·DMS with mesityllithium (B1247292) can lead to the formation of tetranuclear copper clusters. acs.org The specific structure of the organocopper reagent can significantly impact its reactivity and selectivity in subsequent reactions.
Mechanism of Action in Grignard Reagent Additions
CuBr·DMS is frequently employed as a catalyst or co-catalyst in Grignard reagent additions, particularly in conjugate addition reactions to α,β-unsaturated systems. The involvement of organocopper species as reactive intermediates in these copper-catalyzed Grignard reactions has been a significant development in organometallic chemistry. escholarship.org The mechanism is believed to involve the in-situ formation of a Gilman-type cuprate (B13416276) or a related organocopper species upon reaction of the Grignard reagent with CuBr·DMS.
This transiently formed organocopper reagent is a softer nucleophile than the original Grignard reagent, leading to a preference for 1,4-conjugate addition over 1,2-addition to the carbonyl group. core.ac.uk The reaction is thought to proceed through a pseudocyclic transition state where the magnesium from the Grignard reagent coordinates to both the carbonyl oxygen and the alkoxy group of the substrate, facilitating the delivery of the organic group from the copper center to the β-carbon of the unsaturated system. core.ac.uk The use of CuBr·DMS in these reactions often leads to high regioselectivity and can also influence the stereoselectivity of the addition. utsouthwestern.edursc.org
For instance, in the conjugate addition of Grignard reagents to homochiral fumarates, the diastereoselectivity of the reaction is observed to increase with the steric bulk of the nucleophile, a phenomenon attributed to the nature of the organocopper intermediate formed. core.ac.uk The table below summarizes the effect of different Grignard reagents on the diastereoselectivity of this reaction.
| Grignard Reagent (RMgX) | Diastereomeric Excess (de) |
| EtMgBr | 53% |
| i-PrMgBr | 78% |
| PhMgBr | 97% |
Data sourced from a study on diastereoselective conjugate additions to homochiral fumarates. core.ac.uk
Catalytic Activities of CuBr·DMS in Carbon-Carbon Bond Formation
Beyond its role as a stoichiometric precursor, CuBr·DMS exhibits significant catalytic activity in a range of carbon-carbon bond-forming reactions. Its ability to facilitate these transformations under mild conditions makes it a valuable tool for synthetic chemists.
Cross-Coupling Reactions Catalyzed by CuBr·DMS
CuBr·DMS has been shown to be an effective catalyst for various cross-coupling reactions. One notable example is in Stille-type cross-coupling reactions, where it can be used as an alternative to palladium catalysts. nih.gov For instance, the coupling of organostannanes with allylic bromides proceeds efficiently in the presence of catalytic amounts of CuBr·DMS, affording the desired cross-coupled products in good yields. nih.gov In some cases, CuBr·DMS has been found to provide comparable results to other copper(I) sources like copper(I) iodide (CuI). nih.gov
CuBr·DMS also promotes intramolecular Ullmann biaryl-ether couplings, leading to the formation of dihydrodibenzoxepin derivatives in excellent yields. scribd.com The high catalytic efficiency of the complex is a key factor in the success of this transformation. scribd.com Furthermore, CuBr·DMS has been utilized in the palladium-catalyzed cross-coupling of vinyl- and arylstannanes with electron-deficient heteroaromatics where a methylthioether group acts as the electrophile. researchgate.net
Atom Transfer Radical Polymerization (ATRP)
Copper(I) bromide, often in complex with ligands, is a key catalyst in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. researchgate.net While the direct use of the CuBr·DMS complex in ATRP is less commonly detailed in the provided context, the fundamental role of CuBr as the active catalyst is central to the process. The polymerization is initiated by an alkyl halide, and the copper(I) species, complexed by suitable ligands, reversibly activates and deactivates the growing polymer chain through a halogen atom transfer process. This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The principles of ATRP, which rely on the Cu(I)/Cu(II) redox cycle, are an extension of atom transfer radical addition (ATRA). researchgate.net
Copper-Catalyzed Cross-Dehydrogenative Couplings (CDC)
CuBr·DMS has emerged as a catalyst in the field of cross-dehydrogenative couplings (CDC), an atom-economical method for forming carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. rsc.orgresearchgate.net These reactions avoid the need for pre-functionalized starting materials, making them a more sustainable synthetic strategy. acs.org
In one example, a catalyst system composed of CuBr·DMS and N,N-dimethylaminopyridine (DMAP) is used for the aerobic oxidative N-N coupling of carbazoles and diarylamines. nih.gov The reaction proceeds under mild conditions and demonstrates high selectivity for cross-coupling over homo-coupling. nih.gov Kinetic studies of related copper-catalyzed aerobic oxidative couplings have provided insights into the reaction mechanism, with some reactions showing a second-order dependence on the concentration of the CuBr·DMS complex. researchgate.net
CuBr·DMS is also employed in the synthesis of pyrazole (B372694) derivatives through an intramolecular copper-catalyzed dehydrogenative coupling reaction involving a C(sp³)–H bond functionalization pathway. rsc.org This method offers an environmentally friendly and atom-efficient route to these important heterocyclic compounds. rsc.org The general conditions for this transformation are outlined in the table below.
| Component | Role |
| N,N-disubstituted hydrazone | Substrate |
| CuBr·DMS | Catalyst |
| KI | Additive |
| DBU | Base |
| Cs₂CO₃ | Base |
| O₂ | Oxidant |
| DCE/DMS | Solvent |
General reaction components for the copper-catalyzed oxidative synthesis of pyrazoles. rsc.org
Regioselective Sulfenylation Reactions
Copper(I) bromide-dimethyl sulfide (CuBr·DMS) serves as an effective catalyst in regioselective sulfenylation reactions, which involve the precise placement of a sulfur-containing functional group onto a molecule. A notable application of this is the direct C-H sulfenylation of various arenes and heteroarenes. For instance, CuBr·DMS has been successfully employed in the direct sulfanylation of 4-hydroxycoumarins and 4-hydroxyquinolinones using arylsulfonylhydrazides as the sulfenylating agent. text2fa.iracs.org This method provides a direct pathway to 3-sulfanylcoumarins and 3-sulfanylquinolinones. text2fa.ir
In a similar vein, copper-catalyzed reactions can achieve the C-H thiolation of electron-rich arenes with arylsulfonyl hydrazides. text2fa.ir While various copper sources can be used, the underlying principle often involves the copper catalyst facilitating the formation of a reactive sulfur species from the sulfonyl hydrazide. The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the sulfenylation. For example, in the sulfenylation of indoles, the reaction can be directed to either the C2 or C3 position depending on the substitution pattern of the indole (B1671886) ring. text2fa.ir
A three-component reaction catalyzed by copper, involving vinylarenes, sulfonyl hydrazides, and disulfides, leads to the formation of β-aryl α-sulfonyl sulfides with high regioselectivity. This demonstrates the utility of copper catalysis in constructing complex molecules with vicinal difunctionalization.
Dicarbonylation and Monocarbonylation Reactions
This compound is also implicated in carbonylation reactions, where one or two carbon monoxide (CO) molecules are incorporated into an organic substrate. These reactions are fundamental for synthesizing valuable carbonyl compounds.
While dicarbonylation reactions often involve palladium catalysis, copper salts like CuBr·DMS can play a crucial co-catalytic role. For example, the palladium- and copper-cocatalyzed dicarbonylation of terminal alkynes can produce monosubstituted maleic anhydrides and their corresponding acids. researchgate.net
In monocarbonylation reactions, CuBr·DMS is often used in conjunction with other catalysts to achieve the desired transformation. A prominent example is the synthesis of ynones through the coupling of terminal alkynes and acid chlorides. researchgate.netresearchgate.net In these reactions, the copper(I) species is thought to form a copper acetylide intermediate, which then reacts with the acid chloride. This process can be catalyzed by a copper(I) complex, sometimes in a solvent-free system under aerobic conditions. semanticscholar.org
Mechanistic Insights into CuBr·DMS-Mediated Transformations
The versatility of CuBr·DMS in catalysis stems from its participation in various mechanistic pathways.
A common mechanistic cycle proposed for copper-catalyzed cross-coupling reactions involves a Cu(I)/Cu(III) cycle. nih.gov This cycle begins with the oxidative addition of a substrate (e.g., an aryl halide) to the Cu(I) center, forming a transient Cu(III) intermediate. nih.govwikipedia.org This step increases the oxidation state and coordination number of the copper. wikipedia.org The subsequent reductive elimination from the Cu(III) species forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Cu(I) catalyst. wikipedia.orgnih.gov The dimethyl sulfide ligand in CuBr·DMS can modulate the reactivity of the copper center throughout this process. However, the oxidative addition step can be sluggish for less reactive aryl halides, which has been termed the "copper oxidative addition problem". nih.gov
Single-electron transfer (SET) is another key mechanism in copper-catalyzed reactions. numberanalytics.comresearchgate.net In this process, the copper catalyst acts as a one-electron oxidant or reductant, generating radical intermediates. researchgate.netacs.org These radical species then engage in bond formation. For instance, in some carbonylation reactions, a C(sp³)–X bond can undergo single-electron reduction by a low-valent metal to form a C(sp³) radical. acs.org This radical can then be trapped by carbon monoxide to form an acyl radical, which can be further functionalized. acs.org The SET pathway is particularly relevant for first-row transition metals like copper. nih.govresearchgate.net Mechanistic studies have shown that arene trifluoromethylation can proceed through an SET mechanism when the thermodynamic driving force is high. nih.gov
The dimethyl sulfide ligand in CuBr·DMS is relatively labile and can be displaced by other species in the reaction mixture, leading to the formation of various catalytically active intermediates. chempedia.info In the coupling of terminal alkynes, for instance, a key intermediate is the copper acetylide, formed by the reaction of the alkyne with the copper(I) salt. nih.govmdpi.com In sulfenylation reactions, copper thiolates are proposed as intermediates. The nature and stability of these intermediates are highly dependent on the reaction conditions, including the solvent and the presence of other ligands. chempedia.info The coordination of the carbodiimide (B86325) to the Cu(I) center in reactions involving these reagents alters the electronic properties and enhances the electrophilicity of the carbodiimide. mdpi.com
Ligand Exchange Dynamics and Their Influence on Reactivity
The dimethyl sulfide (DMS) ligand in CuBr·DMS plays a crucial role in its catalytic activity. DMS is a soft ligand that stabilizes the soft Cu(I) center, but it is also labile, allowing for dynamic ligand exchange with substrates and other coordinating species in the reaction medium. chempedia.infochemimpex.com
This lability is essential for catalysis, as it creates a vacant coordination site on the copper center, allowing the substrate to bind and react. wikipedia.org The reactivity of the copper catalyst can be significantly influenced by the presence of other potential ligands. researchgate.net For example, the addition of phosphine (B1218219) ligands can dramatically alter the chemo- and stereoselectivity of certain reactions. chempedia.info However, the effect of added ligands can be highly solvent-dependent. chempedia.info
The exchange of the original ligands on a nanocrystal surface with new ones can even lead to changes in the crystal structure and optical properties of the material. acs.orgnih.gov In homogeneous catalysis, the choice of solvent can influence ligand exchange equilibria and, consequently, the outcome of the reaction. acs.org The ability to modulate the catalytic properties of the copper center through the in-situ exchange of the DMS ligand for another makes CuBr·DMS a highly versatile and widely used catalyst precursor. nih.gov
Kinetics of Ligand Substitution in CuBr·DMS
The catalytic efficacy of CuBr·DMS is intrinsically linked to the lability of the dimethyl sulfide (DMS) ligand. Ligand substitution is a fundamental step in many catalytic cycles, where the weakly coordinated DMS is replaced by a more strongly binding substrate or another ligand, initiating the catalytic process.
While specific kinetic data for the substitution of the DMS ligand in CuBr·DMS is not extensively documented in readily available literature, the general principles of ligand exchange on d¹⁰ metal centers like copper(I) suggest a dissociative or an associative interchange mechanism. In a dissociative pathway, the DMS ligand would first dissociate from the copper center, forming a transient, coordinatively unsaturated intermediate, which is then rapidly captured by an incoming ligand. An associative mechanism would involve the formation of a higher-coordinate intermediate before the DMS ligand is expelled.
Studies on analogous systems, such as the exchange of dimethyl sulfide on platinum(II) and platinum(IV) complexes, have been investigated using techniques like fast-injection and magnetization transfer NMR spectroscopy. These studies have determined rate constants and activation parameters for the exchange process, revealing the influence of temperature and the nature of the metal center on the kinetics. For instance, the reaction [PtIV2Me8(μ-SMe2)2] + 2 Me2S ⇌ 2[PtIVMe4(SMe2)2] has a forward rate constant (kf) of 3.16 M⁻¹s⁻¹ at 25°C. researchgate.net Such methodologies could be applied to quantify the kinetics of DMS exchange on CuBr·DMS.
The purification of CuBr·DMS often involves its dissolution in dimethyl sulfide followed by precipitation with a non-coordinating solvent like hexane (B92381). escholarship.org This process relies on the equilibrium between the solid complex and the dissolved species, highlighting the dynamic nature of the Cu-S bond. It is also noted that the complex can lose the DMS ligand under reduced pressure, further indicating its lability. orgsyn.org
Impact of Solvent and Additives on Ligand Exchange
The solvent environment plays a crucial role in modulating the kinetics of ligand exchange and, consequently, the catalytic activity of copper complexes. Coordinating solvents can compete with the DMS ligand and other reactants for binding to the copper center, thereby influencing the position of the ligand exchange equilibrium and the rate at which it is established.
The choice of solvent can have a dramatic effect on the outcome of reactions involving CuBr·DMS. For example, in the SN2' substitution of propargyl oxiranes using a lithium dimethylcyanocuprate derived from CuBr·DMS, the use of diethyl ether as a solvent in the presence of tri-n-butylphosphine leads to the desired substitution product with good selectivity. However, switching the solvent to tetrahydrofuran (B95107) (THF) results in a complex mixture of products. researchgate.net
Additives, particularly other ligands, can also have a profound impact on the catalytic system. In some copper-catalyzed cross-coupling reactions, the addition of specific ligands is essential for achieving high efficiency. For instance, in certain alkyl-alkyl cross-coupling reactions, unsaturated hydrocarbon additives like 1,3-butadiene (B125203) and phenylpropyne are crucial for suppressing side reactions and preventing the degradation of the copper catalyst. inorgchemres.org These additives are believed to coordinate to the copper center, influencing its reactivity and stability. Similarly, in other cross-coupling reactions, Lewis base additives can deactivate certain catalytic pathways by chelating to phosphine-free copper species, thereby enhancing the chemoselectivity of the desired transformation. rsc.org
Modulation of Catalytic Activity via Ligand Modification
The catalytic properties of CuBr·DMS can be significantly altered by the introduction of other ligands, which can replace the labile DMS ligand. The electronic and steric properties of these new ligands can fine-tune the reactivity, selectivity, and stability of the resulting copper catalyst. Phosphine ligands are a prominent class of ligands used to modulate the catalytic activity of copper complexes.
In the context of copper-catalyzed reactions, the choice of phosphine ligand can be critical. For example, in copper-catalyzed cross-coupling reactions, electron-rich and sterically demanding phosphine ligands are often found to enhance catalyst performance compared to more generic phosphines. researchgate.net Mechanistic studies on nickel-catalyzed Suzuki-Miyaura cross-coupling have shown that the ligation state of the metal (i.e., monoligated vs. bisligated) plays a crucial role in different steps of the catalytic cycle, and the optimal ligand can vary depending on the specific substrates. nih.gov These principles are also applicable to copper-catalyzed systems originating from CuBr·DMS.
The combination of CuBr with different diimino- and diaminopyridine ligands has been shown to form active catalysts for atom transfer radical polymerization (ATRP). A comparison between a diimine and a diaminopyridine ligand in copper-mediated ATRP revealed that the change from an imine to an amine ligand resulted in a more active catalyst. chemrxiv.org This highlights how subtle electronic modifications of the ligand can have a significant impact on the catalytic activity.
The following table provides a conceptual illustration of how modifying ligands in a hypothetical CuBr·DMS-based catalytic system could influence reaction outcomes.
| Ligand | Ligand Type | Expected Effect on Catalytic Activity | Potential Application |
| Triphenylphosphine (PPh₃) | Monodentate, moderate electron donor | General purpose, can improve stability and solubility | Sonogashira coupling, cross-coupling reactions |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Monodentate, strong electron donor, bulky | Increased reactivity, may enhance oxidative addition | Cross-coupling of less reactive substrates |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | Bidentate, chelating | Forms stable complexes, may influence stereoselectivity | Asymmetric catalysis, reactions requiring stable catalysts |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Tridentate, amine-based | Forms active catalysts for ATRP | Atom Transfer Radical Polymerization |
It is important to note that while CuBr·DMS serves as a convenient starting material, the active catalytic species in many of these reactions is a new copper complex formed in situ by the reaction of CuBr·DMS with the added ligand. The dimethyl sulfide is typically displaced from the coordination sphere of the copper ion.
Advanced Applications and Emerging Research Areas of Copper I Bromide Dimethyl Sulfide
Application in Synthesis of Advanced Materials and Nanostructures
Copper(I) bromide-dimethyl sulfide (B99878) is a cornerstone catalyst in the field of controlled radical polymerization, most notably in Atom Transfer Radical Polymerization (ATRP). nih.gov This technique allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity, which are crucial for advanced materials. cmu.edu
Functional Polymers and Block Copolymers:
CuBr·DMS, in conjunction with various ligands, has been instrumental in the polymerization of a wide range of functional monomers. cmu.edu This includes styrenes, (meth)acrylates, and acrylonitrile. cmu.edumdpi.com The ability to polymerize monomers with diverse functionalities (e.g., hydroxyl, amino, and acidic groups) opens the door to creating materials with tailored properties for specific applications, such as drug delivery systems and sensors. cmu.edu
Furthermore, the "living" nature of ATRP allows for the sequential addition of different monomers, leading to the formation of block copolymers. rsc.org These materials, which consist of two or more distinct polymer chains linked together, can self-assemble into highly ordered nanostructures, making them valuable for applications in nanotechnology and materials science. The synthesis of well-defined block copolymers is highly dependent on the order of monomer addition. nih.gov
Polymer-Grafted Nanoparticles:
Another significant application of CuBr·DMS-catalyzed ATRP is the synthesis of polymer-grafted nanoparticles, also known as "hairy" nanoparticles. In this "grafting from" approach, polymer chains are grown directly from the surface of a nanoparticle that has been functionalized with an initiator. mdpi.com This method allows for the creation of a dense layer of polymer chains on the nanoparticle surface, which can dramatically alter the nanoparticle's properties, such as its solubility, stability, and compatibility with a polymer matrix. mdpi.combenicewiczgroup.com These polymer-grafted nanoparticles are being explored for use in advanced nanocomposites with enhanced mechanical, thermal, and optical properties.
A summary of representative polymers synthesized using CuBr-based ATRP is presented in the table below.
| Monomer | Polymer | Initiator/Ligand System | Application Areas |
| Styrene and derivatives | Polystyrene | Substituted bipyridines | Advanced coatings, nanocomposites |
| (Meth)acrylates | Poly(meth)acrylates | Hexamethyltriethylenetetramine | Drug delivery, sensors, stabilizers |
| Acrylonitrile | Polyacrylonitrile | Tris[(2-pyridyl)methyl]amine | Carbon fiber precursors, membranes |
Role in Photovoltaic Applications and Electronic Devices
The unique electronic properties of copper(I) halides have led to their investigation in various electronic devices. While research is ongoing, CuBr·DMS and related copper(I) bromide compounds show promise, particularly in the realm of photovoltaics.
Organic Solar Cells (OSCs):
In one study, organic solar cells utilizing a CuBr HTL achieved power conversion efficiencies (PCEs) of up to 5.16%. nih.gov The performance of the CuBr HTL was found to be dependent on the solvent used for its deposition, with dimethylformamide (DMF) yielding the best results. nih.gov The high transparency and suitable energy levels of CuBr make it an excellent candidate for this application. While this study did not exclusively use the dimethyl sulfide complex, it highlights the potential of copper(I) bromide compounds in this area. The solubility of CuBr·DMS in organic solvents makes it a viable candidate for similar solution-based fabrication processes.
Potential in Other Electronic Devices:
The favorable charge transport properties of copper(I) complexes suggest their potential use in other electronic devices as well. For instance, materials with good hole mobility are essential components of Organic Light-Emitting Diodes (OLEDs) and thin-film transistors (TFTs). While specific research on CuBr·DMS in these applications is not yet widely reported, its characteristics as a p-type semiconductor make it a compound of interest for future investigations in these fields.
Electrochemical Studies and Sensor Development
The electrochemical behavior of copper(I) complexes is fundamental to their catalytic activity and forms the basis for their application in sensor technology.
Electrochemical Properties:
Cyclic voltammetry studies of copper(I) halide complexes used as ATRP catalysts have provided insights into their redox properties. The redox potential of the Cu(I)/Cu(II) couple is a critical parameter that influences the rate and control of the polymerization. cmu.edu It has been observed that for a given ligand, the redox potential of a CuBr complex is typically higher than that of the corresponding CuCl complex, which can affect the polymerization equilibrium constant. cmu.edu
Sensor Applications:
The reactivity of copper complexes with various analytes makes them suitable for the development of chemical sensors.
Hydrogen Peroxide Sensing: Amperometric sensors for the detection of hydrogen peroxide (H₂O₂) have been developed using copper-based electrodes. researchgate.netmdpi.comresearchgate.net These sensors operate on the principle of the electrocatalytic reduction of H₂O₂ at the copper-modified electrode surface. researchgate.net Given the reactivity of Cu(I) species, CuBr·DMS could potentially be incorporated into such sensor designs, either directly or as a precursor for the electrodeposition of copper.
Detection of Volatile Sulfur Compounds (VSCs): The strong affinity of copper(I) for sulfur-containing compounds suggests the potential of CuBr·DMS in sensors for volatile sulfur compounds (VSCs) like hydrogen sulfide (H₂S), methyl mercaptan, and dimethyl sulfide. nih.govmdpi.comawri.com.auabstractarchives.comnih.gov These compounds are often associated with malodor and can be indicative of various processes, from industrial pollution to biological activity. A sensor based on CuBr·DMS could potentially operate on principles such as changes in conductivity, mass, or optical properties upon exposure to VSCs.
Investigations into Vapochromic Behavior in Copper(I) Systems
Vapochromism, the phenomenon where a material changes color upon exposure to a vapor, is a promising area for the development of chemical sensors. researchgate.net Copper(I) complexes are known to exhibit this behavior.
Research on copper(I) iodide nanoparticles has demonstrated a distinct vapochromic response upon exposure to dimethyl sulfide (DMS) vapor. cmu.eduacs.org The nanoparticles exhibit a visible color change under UV light, shifting from pink to green in the presence of DMS. cmu.edu This change is attributed to the interaction of the DMS molecules with the copper(I) centers in the nanoparticles, leading to a change in their electronic structure and, consequently, their photoluminescent properties. cmu.eduacs.org
Molecular dynamics calculations have suggested that the binding affinity of DMS to the copper(I) centers and the subsequent embedding of the DMS molecules into the surface of the nanoparticles are key steps in the vapochromic response mechanism. cmu.eduacs.org While this research focuses on copper(I) iodide, the fundamental principles are applicable to CuBr·DMS. The inherent presence of the dimethyl sulfide ligand in the CuBr·DMS complex suggests that its interaction with other volatile organic compounds (VOCs) could lead to interesting and potentially useful vapochromic effects, making it a candidate for the development of low-cost and selective VOC sensors. researchgate.netrsc.org
Green Chemistry Aspects and Sustainable Synthesis with CuBr·DMS
In recent years, there has been a significant push towards the development of more environmentally friendly chemical processes, a field known as green chemistry. This includes the use of greener solvents, more efficient catalysts, and processes that generate less waste.
Green Solvents and Aqueous Media:
Efforts have been made to replace traditional, often hazardous, organic solvents with more benign alternatives in copper-catalyzed reactions. acs.orgrsc.org Research has shown that solvents like alkyl acetates can be effective replacements for less green solvents in copper-catalyzed arylation reactions. acs.org Furthermore, conducting copper-catalyzed reactions in aqueous media is a significant goal of green chemistry. acs.orgnih.gov While the direct synthesis of CuBr·DMS in green solvents is not extensively documented, the use of CuBr·DMS as a catalyst in such environmentally friendly solvent systems is an active area of research. For instance, copper-catalyzed coupling reactions have been successfully performed in water, demonstrating the potential for developing more sustainable synthetic methodologies. acs.org
Catalytic Efficiency and Reusability:
The high catalytic efficiency of CuBr·DMS in reactions like ATRP contributes to its green credentials. rsc.org Highly active catalysts allow for lower catalyst loadings, which reduces the amount of metal waste generated. Moreover, the development of methods for the recovery and reuse of copper catalysts is a key aspect of sustainable chemistry. While the homogeneous nature of many CuBr·DMS-catalyzed reactions can make catalyst recovery challenging, strategies such as immobilization of the catalyst on a solid support are being explored.
Sustainable Synthesis Routes:
A facile, one-pot synthesis of copper(I) halide-dimethyl sulfide complexes has been developed using common chemicals like benzyl (B1604629) halide, dimethyl sulfoxide (B87167) (DMSO), and elemental copper. researchgate.net This method involves the in situ generation of dimethyl sulfide, which then complexes with the copper(I) halide. researchgate.net Such one-pot procedures are often more sustainable as they can reduce the number of reaction steps, minimize solvent usage, and decrease waste generation.
Challenges and Future Directions in Copper I Bromide Dimethyl Sulfide Research
Development of More Efficient and Selective Catalytic Systems
A primary challenge in the use of CuBr·SMe₂ lies in advancing its efficiency and selectivity as a catalyst. While effective in many transformations, such as the addition of Grignard reagents to fullerenes, the development of next-generation catalytic systems is a major research focus. chemicalbook.com The quest for milder reaction conditions and higher yields has spurred the exploration of new ligand-coordinated copper complexes. beilstein-journals.org
Future progress will likely depend on the design of sophisticated ligands that can fine-tune the electronic and steric properties of the copper center. This approach aims to create catalysts that are not only more active, reducing the required catalyst loading, but also more selective, directing reactions toward a desired product with high precision. For example, enhancing the regioselectivity of alkylations is an area of active investigation. researchgate.net Research into copper-catalyzed asymmetric coupling reactions is still developing, but it represents a significant frontier for creating chiral molecules with high enantioselectivity. beilstein-journals.org
A comparison of factors influencing selectivity in reactions catalyzed by copper dienolates derived from CuBr·SMe₂ is presented below:
| Factor Investigated | Observation | Impact on Selectivity |
| Nature of the Counterion | Altering the counterion affects the reactivity of the copper dienolate intermediate. researchgate.net | Can enhance or diminish selectivity depending on the specific reaction. researchgate.net |
| Stoichiometry of Cuprous Ion | The amount of copper(I) ion used can influence the reaction pathway. researchgate.net | Affects the formation of different organocopper species, thereby impacting regioselectivity. researchgate.net |
| Nature of the Electrophile | Non-allylic electrophiles react sluggishly with low selectivity, whereas vinylic epoxides are highly effective. researchgate.net | High selectivity (70-90%) for γ-carbon attack is achieved with specific electrophiles like vinylic epoxides. researchgate.net |
Understanding and Controlling Reaction Pathways at the Molecular Level
A fundamental understanding of how CuBr·SMe₂-mediated reactions proceed at the molecular level is crucial for rational catalyst design and reaction optimization. Gaining insight into the structure of intermediates, transition states, and the influence of solvents and additives is a significant challenge that requires a combination of experimental and computational methods.
Researchers are working to elucidate the precise mechanisms of key transformations. For instance, in reactions involving organoboron compounds, copper/N-heterocyclic carbene (NHC) systems have been developed for highly regioselective and enantioselective allylic substitutions. beilstein-journals.org Mechanistic studies, potentially using techniques like in-situ spectroscopy and density functional theory (DFT) calculations, are needed to map out the catalytic cycle. This knowledge will enable scientists to control reaction pathways more effectively, suppressing unwanted side reactions and improving product yields and purity. A key area of interest is understanding how the addition of cuprous ions can enhance the regioselectivity of γ-alkylation in certain systems. researchgate.net
Exploration of Novel Applications in Emerging Technologies
While CuBr·SMe₂ is well-established in traditional organic synthesis, its potential in emerging technologies remains an exciting and underexplored area. The unique electronic and photophysical properties of copper complexes suggest their suitability for applications beyond conventional catalysis.
One promising field is materials science, particularly in the development of organic electronics. Copper complexes are being investigated for use in Organic Light-Emitting Diodes (OLEDs) and as catalysts in the synthesis of advanced polymers. Another area of application is in the functionalization of nanomaterials, such as the addition of organic groups to fullerenes, which can be used to create novel materials like "bucky ferrocenes". orgsyn.org As the demand for sustainable technologies grows, copper-based systems are also being explored as efficient and stable catalysts for CO₂ reduction, aiming to convert carbon dioxide into valuable chemical feedstocks. nih.govrsc.org
| Emerging Field | Potential Application of CuBr·SMe₂ | Research Goal |
| Materials Science | Synthesis of functionalized fullerenes. orgsyn.org | Creation of novel hybrid materials with unique electronic properties. orgsyn.org |
| Organic Electronics | Component in light-emitting devices or synthesis of conductive polymers. | To develop cost-effective and efficient electronic materials. |
| Photoredox Catalysis | Light-driven organic transformations. | To enable new, sustainable chemical reactions using visible light as an energy source. |
| CO₂ Reduction | Electrocatalyst for converting CO₂ to CO or other products. nih.govrsc.org | To develop stable and selective catalysts for sustainable fuel and chemical production. nih.gov |
Addressing Stability and Handling Considerations in Research
Practical challenges related to the stability and handling of the CuBr·SMe₂ complex can hinder its widespread and routine use in research laboratories. The compound is known to be sensitive to air and moisture, which can lead to decomposition and inconsistent reactivity. fishersci.com It is a white powder that reacts with water and may have an unpleasant odor. scbt.com
Current research advises that the complex should be prepared freshly for reactions that depend critically on its purity. orgsyn.org Purification methods include recrystallization from a solution containing an excess of dimethyl sulfide (B99878) to obtain pure, colorless prisms. chemicalbook.com The complex should not be stored under reduced pressure for extended periods, as this can cause the loss of the dimethyl sulfide ligand. orgsyn.org It is also incompatible with a range of materials including acids, oxidizing agents, and strong bases. scbt.com Future work should focus on developing more robust formulations or stabilized adducts of CuBr·SMe₂ that are easier to handle and store without compromising reactivity. Improving its shelf-life and ensuring lot-to-lot consistency from commercial suppliers are also important practical goals. sigmaaldrich.comsigmaaldrich.com
Properties and Handling Notes for Copper(I) Bromide-Dimethyl Sulfide Complex:
| Property | Value/Information | Source |
| Appearance | Off-white to beige, grey, or green crystalline powder. | chemicalbook.com |
| Melting Point | 132 °C (decomposes) | sigmaaldrich.com |
| Solubility | Insoluble in hexane (B92381), Et₂O, Me₂CO, CHCl₃, and CCl₄. Dissolves in DMF and DMSO with decomposition. Soluble in C₆H₆, Et₂O, MeOH, and CHCl₃ with excess Me₂S. | chemicalbook.com |
| Stability | Considered stable under normal conditions but is sensitive to air and moisture. fishersci.comscbt.com Reacts with water. scbt.com | |
| Handling | Should be handled in a dry, cool, and well-ventilated place in a tightly closed container. fishersci.com It is advisable to prepare it freshly for purity-dependent reactions. orgsyn.org | |
| Incompatibilities | Acids, oxidizing agents, strong bases, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides. fishersci.comscbt.com |
Q & A
Q. What safety precautions are critical when handling Copper(I) bromide-dimethyl sulfide complex?
this compound is air- and light-sensitive, requiring inert atmosphere handling (argon/nitrogen) and storage in airtight, opaque containers. Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats are mandatory. Avoid inhalation of dust and direct skin contact due to acute toxicity (H315, H319, H335 hazards). Emergency measures include immediate flushing with water for eye/skin exposure and medical attention for ingestion .
Q. What synthetic routes are used to prepare this compound complex?
The complex is synthesized by reacting anhydrous CuBr with dimethyl sulfide (DMS) in dry diethyl ether under inert conditions. A typical procedure involves cooling the mixture to −78°C, followed by gradual warming to room temperature. The product is isolated via filtration and rinsed with ether to remove excess DMS. Purity is confirmed through elemental analysis and melting point verification (132°C) .
Q. How is the structural integrity of this compound complex validated?
Characterization includes:
- 1H/13C NMR spectroscopy to confirm DMS coordination.
- Elemental analysis (C, H, S, Cu, Br) to verify stoichiometry.
- X-ray crystallography for solid-state structure determination, revealing a tetrahedral Cu(I) center bound to Br and DMS ligands.
- FT-IR spectroscopy to identify Cu-Br and Cu-S vibrational modes .
Q. What are the primary applications of this complex in organic synthesis?
It serves as a precursor for Gilman cuprates (e.g., Li2CuBr3) in conjugate additions to α,β-unsaturated ketones and as a catalyst in cross-coupling reactions. Its stability in etheric solvents makes it ideal for Grignard and organozinc reagent modifications .
Advanced Research Questions
Q. How do reaction parameters influence product yields in Cu(I)-mediated alkylations?
Temperature and solvent polarity critically affect reactivity. For example, Grignard reactions at −78°C in THF favor nucleophilic addition over side reactions, while higher temperatures (>0°C) may induce decomposition. Solvents like ethers stabilize the cuprate intermediate, whereas polar aprotic solvents (e.g., DMF) can destabilize the complex, reducing yields .
Q. How can researchers resolve contradictions in product ratios when using different cuprous salts?
Discrepancies (e.g., 50–52% yield variations in alkylations) may arise from impurities in the Cu(I) source or ligand dissociation kinetics. Strategies include:
- Stoichiometric control : Pre-forming the cuprate reagent to minimize free ligand interference.
- Spectroscopic monitoring (e.g., in situ IR) to track intermediate stability.
- Replicate experiments with rigorously purified reagents to isolate variables .
Q. What methodologies optimize catalytic efficiency in cross-coupling reactions?
- Ligand tuning : Modifying DMS with electron-donating groups enhances Cu(I) stability.
- Additive screening : Silver salts (e.g., AgOTf) can abstract bromide, accelerating oxidative addition.
- Kinetic studies : Time-resolved GC-MS or HPLC identifies rate-limiting steps, enabling temperature/pH adjustments .
Q. How can hypotheses about the complex’s catalytic mechanisms be rigorously tested?
Employ the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Use DFT calculations to model transition states (e.g., Cu–substrate interactions).
- Novelty : Compare catalytic activity with other Cu(I) complexes (e.g., CuCN·2LiCl).
- Relevance : Benchmark against industrial catalysts (e.g., Pd-based systems) for sustainability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or reactivity?
Variations in melting points (e.g., 132°C vs. literature 130°C) may stem from hydrate formation or impurities. Remedies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
